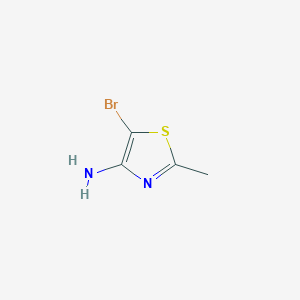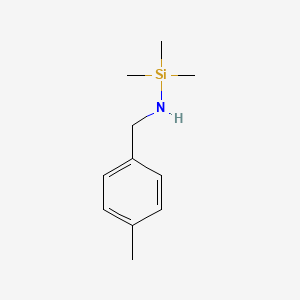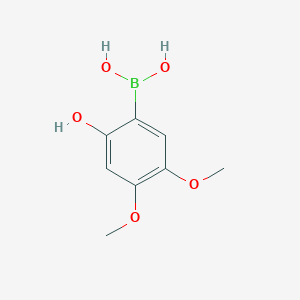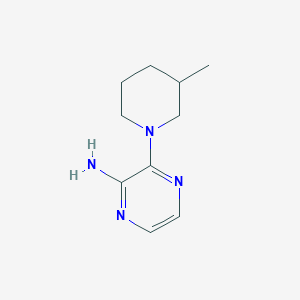
4-(Azepan-1-yl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azepan-1-yl)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of an azepane ring, a ketone group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 4-(Azepan-1-yl)-4-oxobut-2-enoic acid involves an aldol condensation reaction. This reaction typically uses an aldehyde and a ketone as starting materials, with a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Michael Addition: Another synthetic route involves the Michael addition reaction, where a nucleophile, such as an enolate ion, adds to an α,β-unsaturated carbonyl compound. This method requires a base catalyst and is performed under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Michael addition reactions. These processes are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid can undergo oxidation reactions, where the ketone group is oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the ketone group is reduced to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Polymer Production: It can be used as a monomer in the production of specialty polymers with unique properties.
Material Science: The compound is explored for its potential in developing advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-(Azepan-1-yl)-4-oxobut-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
4-(Azepan-1-yl)butanoic acid: This compound lacks the α,β-unsaturated carbonyl group present in 4-(Azepan-1-yl)-4-oxobut-2-enoic acid, resulting in different reactivity and applications.
4-oxo-4-piperidin-1-ylbutanoic acid: This compound contains a piperidine ring instead of an azepane ring, leading to variations in chemical behavior and biological activity.
4-(2-Oxopyrrolidin-1-yl)butanoic acid:
Uniqueness: this compound is unique due to its combination of an azepane ring, a ketone group, and a carboxylic acid group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
307941-87-3 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(E)-4-(azepan-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H15NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h5-6H,1-4,7-8H2,(H,13,14)/b6-5+ |
InChI-Schlüssel |
VLDDDKJJUYIUCP-AATRIKPKSA-N |
Isomerische SMILES |
C1CCCN(CC1)C(=O)/C=C/C(=O)O |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)




![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)



![(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)

![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)
![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
